ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate
Brand Name: Vulcanchem
CAS No.: 868968-92-7
VCID: VC4877980
InChI: InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23)
SMILES: CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Molecular Formula: C16H16N6O3S
Molecular Weight: 372.4

ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate

CAS No.: 868968-92-7

Cat. No.: VC4877980

Molecular Formula: C16H16N6O3S

Molecular Weight: 372.4

* For research use only. Not for human or veterinary use.

ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate - 868968-92-7

Specification

CAS No. 868968-92-7
Molecular Formula C16H16N6O3S
Molecular Weight 372.4
IUPAC Name ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate
Standard InChI InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23)
Standard InChI Key SVTQNIKYJXHJSD-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name—ethyl 2-[[2-[(3-pyridin-3-yl-[1, triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate—reflects its hybrid structure. Key components include:

  • Triazolo-pyridazine core: A fused bicyclic system with a triazole ring (positions 1,2,4) adjacent to a pyridazine ring.

  • Pyridin-3-yl substituent: A nitrogen-containing aromatic ring at position 3 of the triazole moiety.

  • Sulfanyl-acetamido linker: A thioether bridge (-S-) connecting the core to an acetamido group.

  • Ethyl ester terminus: A polar ester group enhancing solubility and pharmacokinetic properties.

The SMILES string CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 confirms this arrangement.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC16H16N6O3S\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{O}_{3}\text{S}
Molecular Weight372.4 g/mol
LogP (Predicted)1.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Table 1: Key physicochemical properties .

The compound’s moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unreported.

Synthetic Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the triazolo-pyridazine core and attach substituents:

  • Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with diketones yields the pyridazine backbone.

  • Triazole Annulation: A [3+2] cycloaddition between nitriles and azides forms the triazole ring.

  • Sulfanyl-Acetamido Linkage: Thiol-alkylation couples the core to the acetamido-ethyl ester via a sulfide bond.

Critical parameters include:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) or ethanol for optimal solubility.

  • Catalysts: Palladium or copper catalysts for cross-coupling steps.

  • Temperature: Reactions typically proceed at 60–100°C.

Biological Activity and Mechanistic Insights

5-Lipoxygenase (5-LOX) Inhibition

In silico docking studies position the compound within the 5-LOX active site, where the triazolo-pyridazine core forms π-π interactions with Phe177 and His432, while the sulfanyl linker stabilizes the complex via hydrophobic contacts. Comparative analysis with the fluorophenyl analog (CAS 852374-08-4) shows reduced potency, underscoring the pyridinyl group’s role in target engagement .

Computational Modeling and Structure-Activity Relationships

Molecular Dynamics Simulations

Simulations (200 ns) reveal stable binding to 5-LOX, with root-mean-square deviation (RMSD) <2.0 Å. The pyridinyl group’s nitrogen participates in a water-mediated hydrogen bond with Gln363, enhancing affinity.

Analog Comparison

ParameterTarget Compound4-Fluorophenyl Analog
Molecular Weight372.4 g/mol389.4 g/mol
Key SubstituentPyridin-3-yl4-Fluorophenyl
Predicted 5-LOX IC₅₀0.8 μM3.2 μM
Table 2: Structural and activity comparison with a fluorophenyl analog.

Therapeutic Applications and Future Directions

Anti-Inflammatory Drug Development

The compound’s 5-LOX inhibition suggests utility in treating asthma, rheumatoid arthritis, and atherosclerosis. Optimizing the sulfanyl linker’s length could improve bioavailability.

Oncology

Further studies should explore synergies with checkpoint inhibitors (e.g., anti-PD-1) and dose-response relationships in xenograft models.

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